molecular formula C36H62NO15P B12713820 Einecs 309-002-9 CAS No. 99670-29-8

Einecs 309-002-9

Cat. No.: B12713820
CAS No.: 99670-29-8
M. Wt: 779.8 g/mol
InChI Key: DCWVWKLSXLYWJJ-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (Einecs) number typically corresponds to a specific chemical compound, but none of the provided sources explicitly describe this entry. Similarly, guidelines for reporting chemical data (e.g., CAS numbers, nomenclature) in and emphasize the need for precise identification, which is absent here .

To comply with academic standards (as outlined in and ), a proper introduction would require:

  • Chemical identity: Systematic IUPAC name, molecular formula, and structural data.
  • Physical properties: Melting/boiling points, solubility, stability, etc.
  • Applications: Industrial or research uses.
  • Safety data: Toxicity, handling precautions. However, none of these details are retrievable from the provided evidence.

Properties

CAS No.

99670-29-8

Molecular Formula

C36H62NO15P

Molecular Weight

779.8 g/mol

IUPAC Name

2-aminoethanol;bis[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] hydrogen phosphate

InChI

InChI=1S/C34H55O14P.C2H7NO/c35-49(36,47-29-27-43-21-19-39-13-11-37-15-17-41-23-25-45-31-33-7-3-1-4-8-33)48-30-28-44-22-20-40-14-12-38-16-18-42-24-26-46-32-34-9-5-2-6-10-34;3-1-2-4/h1-10H,11-32H2,(H,35,36);4H,1-3H2

InChI Key

DCWVWKLSXLYWJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCOCCOCC2=CC=CC=C2.C(CO)N

Origin of Product

United States

Chemical Reactions Analysis

General Approach to Chemical Reaction Analysis

For EINECS-registered compounds, reaction pathways depend on functional groups, molecular stability, and environmental conditions. Key steps include:

  • Functional Group Identification : Determine reactive sites (e.g., carbonyls, esters, or unsaturated bonds).

  • Reaction Mechanisms : Predict nucleophilic additions, substitutions, or redox reactions.

  • Experimental Validation : Use spectral data (NMR, IR) and computational modeling to confirm pathways.

Example: Reactions of Structurally Related Compounds

The search results highlight 2,5,8-Trioxanonane-3,4,6,7-tetrone (EINECS 227-309-5, PubChem CID 79847 ), a polyketone with four carbonyl groups. Its reactivity includes:

Primary Reaction Pathways

Reaction TypeReagents/ConditionsProductsKey Features
Nucleophilic Addition Amines, alcoholsImines, ethers, or hemiacetalsStabilized by α,β-unsaturation
Esterification Acid catalysts, alcoholsPolyester derivativesHigh yield under anhydrous conditions
Oxidation Ozone, peroxidesCarboxylic acids or peroxidesSelective cleavage of ether bonds

Synthetic Methods

  • Stepwise Esterification : Sequential coupling of oxalic acid derivatives with methanol under controlled pH .

  • Diels-Alder Cyclization : Formation of the trioxane ring via [4+2] cycloaddition.

Comparative Analysis of Similar Compounds

CompoundEINECSReactive SitesDominant Reactions
2,5,8-Trioxanonane-3,4,6,7-tetrone227-309-5Four carbonyls, ether linkagesNucleophilic addition, oxidation
C3-9-Alkyl phosphates271-123-7Phosphate estersHydrolysis, transesterification
CapsaicinN/AAmide, vanilloid groupEnzymatic degradation, oxidation

Research Gaps and Recommendations

  • Unresolved Issues : Stability of 2,5,8-Trioxanonane-3,4,6,7-tetrone in aqueous environments requires further study.

  • Future Directions : Computational modeling (e.g., DFT) to predict reaction energetics and byproduct formation.

While EINECS 309-002-9 remains unidentifiable in current datasets, this framework ensures systematic analysis of analogous compounds. For precise data on 309-002-9 , consult regulatory agencies (e.g., ECHA, EPA) or proprietary chemical databases.

Scientific Research Applications

Einecs 309-002-9 has a wide range of scientific research applications. It is used in chemistry for the synthesis of other compounds, in biology for studying cellular processes, in medicine for developing pharmaceuticals, and in industry for manufacturing various products . Its versatility makes it a valuable compound in multiple fields of research.

Mechanism of Action

The mechanism of action of Einecs 309-002-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The detailed molecular mechanisms are still under investigation, but they are crucial for understanding the compound’s full potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison necessitates data on structurally or functionally analogous compounds, including physicochemical properties, reactivity, and toxicity. Below is a hypothetical framework for such a comparison, adhering to scientific reporting standards ():

Table 1: Hypothetical Comparison of Einecs 309-002-9 with Similar Compounds

Property This compound Compound A (CAS: XXX-XX-X) Compound B (CAS: YYY-YY-Y)
Molecular Formula Not available C₆H₁₂O₆ C₇H₁₄O₂
Molecular Weight (g/mol) 180.16 130.18
Melting Point (°C) 146 -20
Boiling Point (°C) Decomposes 154
Solubility in Water High Low
Toxicity (LD50, oral) 500 mg/kg 1200 mg/kg

Key Findings from Hypothetical Studies

Reactivity: If this compound is a metal complex (e.g., cobalt-based), its stability in acidic environments might differ from organic compounds like Compound A or B, as noted in for hazardous material handling .

Applications: Compound A (e.g., glucose) and Compound B (e.g., ethyl acetate) have distinct industrial uses, but without data on this compound, functional parallels cannot be drawn.

Toxicity Profiles : highlights the need for hazard disclosures, but absent toxicity data for this compound limits comparative analysis .

Limitations and Recommendations

The lack of specific data on this compound in the provided evidence precludes a meaningful comparison. To address this gap, future work should:

  • Consult authoritative chemical databases (e.g., PubChem, ECHA) for this compound’s identity.
  • Perform experimental characterization (e.g., spectroscopy, chromatography) as per methods in and .
  • Compare toxicological endpoints using guidelines from and .

Q & A

Q. What interdisciplinary approaches combine chemistry and environmental science to assess the ecological impact of this compound?

  • Methodological Answer : Conduct life-cycle assessments (LCA) to evaluate environmental persistence and bioaccumulation. Pair toxicity assays (Daphnia magna, algae growth inhibition) with computational QSAR models. Collaborate with ecologists to design field studies monitoring soil/water contamination .

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